

A Comparative Guide to p38 MAPK Inhibitors: LY3007113 and VX-745 (Neflamapimod)

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For Researchers, Scientists, and Drug Development Professionals

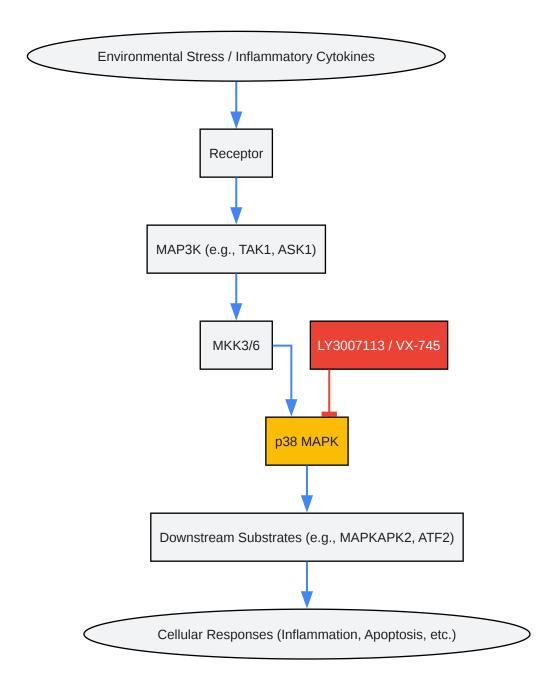
This guide provides a detailed comparison of two prominent p38 mitogen-activated protein kinase (MAPK) inhibitors: **LY3007113**, developed by Eli Lilly and Company for oncology applications, and VX-745 (neflamapimod), developed by Vertex Pharmaceuticals and later licensed to EIP Pharma for central nervous system (CNS) disorders. Both compounds target the p38 MAPK signaling pathway, a critical regulator of cellular responses to stress and inflammation, but their development trajectories and reported pharmacological profiles exhibit key differences.

Mechanism of Action and Signaling Pathway

Both **LY3007113** and VX-745 are small molecule inhibitors that target the p38 MAPK, a family of serine/threonine kinases.[1][2] The p38 MAPK pathway is a key signaling cascade involved in cellular processes such as inflammation, apoptosis, and cell differentiation.[3] Inhibition of p38 MAPK, particularly the α -isoform, can modulate the production of pro-inflammatory cytokines like TNF- α and IL-1 β and influence downstream signaling events.[3]

Below is a diagram illustrating the canonical p38 MAPK signaling pathway and the points of intervention for inhibitors like **LY3007113** and VX-745.





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Figure 1: p38 MAPK Signaling Pathway and Inhibitor Action.

Quantitative Performance Data

The following tables summarize the available quantitative data for **LY3007113** and VX-745, highlighting their potency and clinical pharmacokinetic parameters. A direct head-to-head comparison of in vitro potency is challenging due to the lack of publicly available IC50 data for **LY3007113** from comparable assays.



Table 1: In Vitro Potency and Selectivity

Parameter	LY3007113	VX-745 (Neflamapimod)	Reference(s)
Target	р38 МАРК	р38α МАРК	[1][2]
IC50 (p38α)	Not Publicly Available	9-10 nM	[4]
IC50 (p38β)	Not Publicly Available	220 nM	[4]
Selectivity	Primarily targets p38α	~22-fold selective for p38α over p38β; no inhibition of p38γ.	[4]

Table 2: Clinical Pharmacokinetics and Pharmacodynamics

Parameter	LY3007113	VX-745 (Neflamapimod)	Reference(s)
Indication	Advanced Cancer	Alzheimer's Disease, Huntington's Disease, Dementia with Lewy Bodies	[2][5][6]
Route of Admin.	Oral	Oral	[5][6]
Max. Tolerated Dose	30 mg every 12 hours	40 mg twice daily (in AD trials)	[6][7]
tmax	~2 hours	Not specified in provided results	[5]
t1/2	~10 hours	Not specified in provided results	[5]
Pharmacodynamic Marker	Inhibition of MAPKAP- K2 phosphorylation	Reduction in CSF phospho-tau and tau	[5][6]

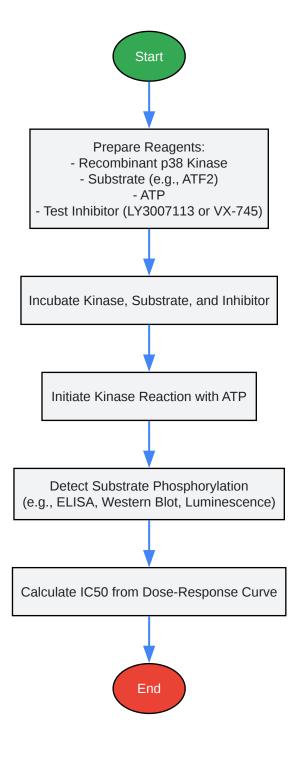
Experimental Protocols



Detailed experimental protocols are crucial for interpreting and replicating scientific findings. Below are summaries of methodologies used in key preclinical and clinical studies for both compounds.

In Vitro Kinase Inhibition Assay (General Protocol)

A common method to determine the IC50 of a kinase inhibitor involves a biochemical assay. The general workflow is as follows:





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Figure 2: General workflow for an in vitro kinase inhibition assay.

Specifics for VX-745: For VX-745, a spectrophotometric coupled-enzyme assay was utilized to determine the IC50 for p38 α and p38 β . A fixed concentration of the respective enzyme (15 nM) was incubated with varying concentrations of VX-745 in DMSO for 10 minutes before initiating the kinase reaction.

Cellular Assay: Inhibition of Cytokine Production

To assess the activity of p38 inhibitors in a cellular context, assays measuring the inhibition of pro-inflammatory cytokine production are commonly employed.

Protocol Outline:

- Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or other relevant cell lines are cultured.
- Stimulation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.
- Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the p38 inhibitor (LY3007113 or VX-745) before stimulation.
- Cytokine Measurement: After a set incubation period, the concentration of cytokines (e.g., TNF-α, IL-1β) in the cell culture supernatant is measured using methods like ELISA.
- Data Analysis: The IC50 for cytokine inhibition is calculated from the dose-response curve.

For VX-745, this type of assay in human PBMCs yielded IC50 values of 56 nM for IL-1 β and 52 nM for TNF- α .

In Vivo Pharmacodynamic Assay: MAPKAP-K2 Phosphorylation

The inhibition of the downstream substrate of p38, MAPK-activated protein kinase 2 (MAPKAP-K2), serves as a key pharmacodynamic biomarker for p38 inhibitor activity in vivo.



Protocol Outline (as described for LY3007113 preclinical studies):

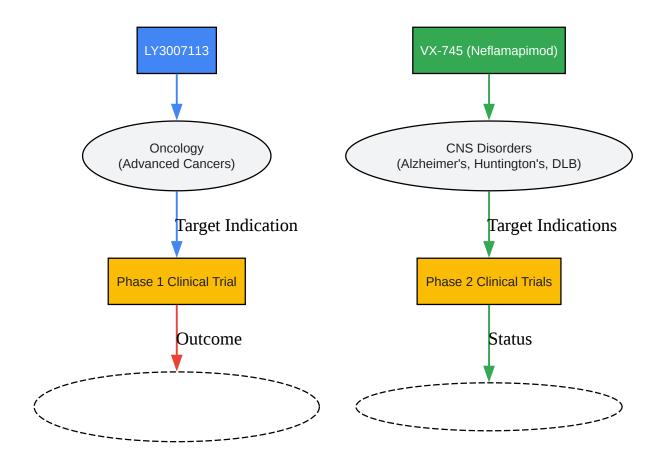
- Animal Model: Mice with implanted human glioblastoma tumors (U87MG) were used.[5]
- Drug Administration: LY3007113 was administered orally.[5]
- Sample Collection: Peripheral blood and tumor tissue were collected at specified time points after drug administration.[5]
- Phospho-MAPKAP-K2 Measurement: The levels of phosphorylated MAPKAP-K2 in the collected samples were quantified, likely using techniques such as Western blotting or ELISA with phospho-specific antibodies.
- Analysis: The degree of inhibition of MAPKAP-K2 phosphorylation was correlated with the dose and plasma concentration of LY3007113.

In preclinical studies, orally administered **LY3007113** was shown to inhibit the phosphorylation of MAPKAP-K2 in both peripheral blood and tumors.[5]

Clinical Development and Therapeutic Focus

The distinct clinical development paths of **LY3007113** and VX-745 underscore their differing therapeutic targets and potential applications.





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Figure 3: Clinical development pathways of LY3007113 and VX-745.

LY3007113 in Oncology

LY3007113 was evaluated in a Phase 1 clinical trial for patients with advanced cancer.[7] The study aimed to establish a recommended Phase 2 dose. The maximum tolerated dose was determined to be 30 mg administered orally every 12 hours.[7] While the drug exhibited an approximately dose-proportional increase in exposure, it failed to achieve the desired level of sustained inhibition of its primary biomarker, MAPKAP-K2, in peripheral blood mononuclear cells.[7] The best overall response was stable disease in a small subset of patients.[7] Further clinical development of **LY3007113** was not pursued due to toxicities that prevented reaching a biologically effective dose.[7]

VX-745 (Neflamapimod) in CNS Disorders

In contrast, VX-745 has been repurposed for CNS disorders, with a focus on neurodegenerative diseases where neuroinflammation and synaptic dysfunction are implicated.



It has undergone Phase 2 clinical trials for Alzheimer's disease, Huntington's disease, and Dementia with Lewy Bodies.[2][6] In a Phase 2b trial in early Alzheimer's disease, neflamapimod did not meet the primary endpoint of improving episodic memory over 24 weeks. [6] However, it did lead to a significant reduction in cerebrospinal fluid levels of total tau and phospho-tau, suggesting target engagement and a potential effect on downstream pathology. [6] These findings have prompted consideration for further studies at higher doses and for longer durations.

Summary and Conclusion

LY3007113 and VX-745 (neflamapimod) are both inhibitors of p38 MAPK, but their development stories have diverged significantly. VX-745 has well-characterized in vitro potency and selectivity for p38 α and is being actively investigated for its potential to modify the course of neurodegenerative diseases by targeting synaptic dysfunction and neuroinflammation. In contrast, the clinical development of **LY3007113** in oncology was halted due to an unfavorable therapeutic index, where a biologically effective dose could not be achieved without dose-limiting toxicities.

For researchers in the field, the comparison of these two molecules provides valuable insights into the therapeutic potential and challenges of targeting the p38 MAPK pathway. The data for VX-745 suggests that with appropriate selectivity and pharmacokinetic properties, p38 α inhibition remains a viable strategy for CNS disorders. The experience with **LY3007113**, however, highlights the critical importance of achieving a therapeutic window where target engagement and clinical benefit can be realized without undue toxicity, a common hurdle in the development of kinase inhibitors. Future research in this area will likely focus on developing even more selective inhibitors and exploring combination therapies to enhance efficacy and mitigate adverse effects.

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